N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Beschreibung
N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a structurally complex acetamide derivative featuring a bicyclic cyclopenta[d]pyrimidinone core substituted with furan-2-ylmethyl groups at both the N1 and N4 positions.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-17(20-10-13-4-2-8-25-13)12-27-18-15-6-1-7-16(15)22(19(24)21-18)11-14-5-3-9-26-14/h2-5,8-9H,1,6-7,10-12H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYDEPBIJDNTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring and a cyclopentapyrimidine moiety, which contribute to its unique pharmacological profile. The presence of sulfur in the structure may also play a role in its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, such as:
- Enzyme Inhibition : Many furan derivatives are known to inhibit specific enzymes, which can be critical in treating diseases like cancer and viral infections.
- Antiviral Activity : Similar compounds have shown promise against viruses by inhibiting viral replication or interfering with viral protein functions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antiviral | Inhibitory effects on viral proteases (e.g., SARS-CoV-2 main protease) | ~1.55 μM |
| Enzyme Inhibition | Potential inhibition of various enzymes involved in metabolic pathways | Varies by target |
| Cytotoxicity | Evaluation in cell lines (e.g., Vero cells) | CC50 > 100 μM |
Case Studies and Research Findings
-
Antiviral Efficacy Against SARS-CoV-2 :
Recent studies have identified derivatives with significant inhibitory effects on the main protease of SARS-CoV-2. For instance, compounds structurally related to N-(furan-2-ylmethyl)-2-[...] showed IC50 values ranging from 1.55 to 10.76 μM, indicating their potential as therapeutic agents against COVID-19 . -
Cytotoxicity Assessment :
In vitro studies have demonstrated that while some derivatives exhibit potent antiviral activity, they also maintain low cytotoxicity levels in mammalian cell lines, suggesting a favorable therapeutic index . -
Structure Activity Relationship (SAR) :
The SAR studies indicate that modifications to the furan and pyrimidine rings can significantly affect the potency and selectivity of the compound against various biological targets. For example, replacing certain functional groups has led to enhanced enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Acetamides
Key Observations :
Furan vs. Aromatic Substituents : The dual furan-2-ylmethyl groups may improve solubility compared to chlorophenyl or methylpyridinyl substituents, as furans are less hydrophobic .
Sulfanyl-Acetamide Linkage : This moiety is conserved across analogs and is critical for hydrogen-bond interactions with biological targets, such as enzymes or receptors .
Key Insights :
- The target compound’s synthesis likely follows methods analogous to , involving thiolate intermediates reacting with chloroacetamides.
- Its predicted lower LogP (~2.5) compared to chlorophenyl derivatives (~3.1) suggests improved membrane permeability .
Spectroscopic and Crystallographic Data
- NMR Analysis: Analogous compounds (e.g., ) show distinct chemical shifts in regions corresponding to substituent environments (e.g., furan protons at δ 6.2–7.4 ppm). The target compound’s furan groups would likely produce similar shifts, with variations in the cyclopenta[d]pyrimidinone core protons (δ 2.5–3.5 ppm for CH2 in the dihydrofuran ring) .
- Crystal Packing : Pyrimidinylsulfanyl acetamides (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations. The target compound’s fused ring system may enforce a planar geometry, altering packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
